Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C15H12F3NO4 . It has a molecular weight of 327.26 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12F3NO4/c1-2-23-14(22)11-9-10(11)13(21)19(12(9)20)8-5-3-4-7(6-8)15(16,17)18/h3-6,9-11H,2H2,1H3 . This code provides a specific description of the molecular structure of the compound, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a boiling point of 184-186 degrees Celsius . It’s a solid at room temperature . More detailed physical and chemical properties would require experimental determination or computational modeling.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives for Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterium, showcasing their potential in antimalarial research (Nongpanga Ningsanont et al., 2003).
- Novel Synthetic Routes : Research into substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-carboxylates reveals new synthetic routes and isomer formations, highlighting the compound's versatility in chemical synthesis (A. Molchanov et al., 2002).
Applications in Medicinal Chemistry
- Analogues for Aromatase Inhibitory Activity : Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones have been synthesized and shown to inhibit human placental aromatase, an enzyme responsible for androgen to estrogen conversion. This suggests their potential utility in the development of drugs for hormone-dependent tumors (J. Staněk et al., 1991).
- Antibacterial Compound Synthesis : The synthesis of trovafloxacin, containing the 3-azabicyclo[3.1.0]hexane ring system, underlines the importance of such compounds in creating novel antibacterial agents (T. Norris et al., 2000).
Mechanistic Insights and Reaction Pathways
- Reactive Intermediates and Rearrangements : Studies involving ethyl 1,2,4-triazine-3-carboxylate and enamines reveal unusual by-products, demonstrating complex reaction pathways and the formation of azabicyclo[3.2.1]octane systems, which are valuable for understanding reaction mechanisms (E. MacorJohn et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-2-23-14(22)11-9-10(11)13(21)19(12(9)20)8-5-3-4-7(6-8)15(16,17)18/h3-6,9-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBQUPPEQIVYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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